molecular formula C8H11BrN2 B1375470 1-(5-bromopyridin-3-yl)propan-1-amine CAS No. 1194055-87-2

1-(5-bromopyridin-3-yl)propan-1-amine

Cat. No.: B1375470
CAS No.: 1194055-87-2
M. Wt: 215.09 g/mol
InChI Key: UPGPOIOZNZTLTF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)propan-1-amine is a brominated aromatic amine featuring a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-amine chain at the 3-position. This structure combines the electron-withdrawing effects of bromine with the basicity of the primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 215.09 g/mol.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGPOIOZNZTLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-bromopyridin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with propylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((5-Bromopyridin-3-yl)methyl)propan-1-amine

  • Structure : The bromopyridine moiety is connected to the propan-1-amine via a methylene (-CH₂-) bridge.
  • The absence of a direct amine-pyridine bond may decrease electronic conjugation, altering reactivity in nucleophilic substitutions.

1-(4-Bromophenyl)propan-1-amine

  • Structure : Substitutes the pyridine ring with a bromophenyl group.
  • Key Differences :
    • The phenyl ring lacks the pyridine nitrogen, reducing basicity and hydrogen-bonding capability.
    • Bromine’s meta position on phenyl (vs. para in pyridine) may alter regioselectivity in cross-coupling reactions.
  • Market Trends : Widely used in industrial applications, with significant demand in agrochemicals. Market analysis suggests higher production volumes compared to pyridine derivatives due to cost-effectiveness .

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine

  • Structure : An ether (-O-) linkage replaces the direct amine-pyridine bond.
  • Key Differences: The ether group increases polarity and may enhance aqueous solubility.
  • Synthesis: Likely synthesized via nucleophilic substitution between 5-bromo-3-hydroxypyridine and 3-aminopropyl bromide .

(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride

  • Structure : Shorter ethanamine chain and chiral center (S-configuration).
  • Hydrochloride salt form enhances stability and solubility in polar solvents.
  • Applications : Chirality makes it relevant for enantioselective catalysis or as a pharmaceutical intermediate .

3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine

  • Structure: Contains both bromophenyl and pyridyl groups, with a dimethylamino substituent.
  • Key Differences: The dual aromatic system increases molecular weight (C₁₆H₁₈BrN₂, ~333.2 g/mol) and lipophilicity. Dimethylamino group enhances basicity, favoring interactions with acidic biological targets.
  • Biological Relevance : Similar compounds are explored as antihistamines or CNS agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
1-(5-Bromopyridin-3-yl)propan-1-amine C₈H₁₁BrN₂ 215.09 Primary amine, pyridine Direct amine-pyridine bond, Br at C5 Pharmaceutical intermediates
N-((5-Bromopyridin-3-yl)methyl)propan-1-amine C₉H₁₃BrN₂ 229.12 Secondary amine, methylene linker Methylene bridge, Br at C5 Scaffold diversification
1-(4-Bromophenyl)propan-1-amine C₉H₁₂BrN 214.10 Primary amine, phenyl Br at C4, no heteroatom Agrochemicals, bulk synthesis
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine C₈H₁₁BrN₂O 231.09 Ether, primary amine Ether linkage, Br at C5 Solubility-driven applications
(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride C₇H₁₀BrClN₂ 237.52 Chiral center, hydrochloride salt Shorter chain, S-configuration Enantioselective synthesis

Research Findings and Implications

  • Electronic Effects : The pyridine ring’s nitrogen enhances electronic conjugation compared to phenyl analogs, improving coordination with metal catalysts in cross-coupling reactions .
  • Market Viability : Bromophenyl derivatives dominate industrial markets due to lower synthesis costs, but bromopyridines are gaining traction in niche pharmaceutical applications .

Biological Activity

1-(5-bromopyridin-3-yl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring, which significantly influences its biological activity. The propan-1-amine group enhances its interaction with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic processes.
  • Receptor Interaction : It interacts with neurotransmitter systems, influencing neural signaling pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

1. Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure demonstrated significant decreases in cell viability in triple-negative breast cancer (TNBC) cells at concentrations as low as 6.25 µM .

CompoundCell LineConcentration (µM)Effect
1fMDA-MB-2316.25Significant decrease in viability
1dMDA-MB-23125Significant decrease in viability
1bMDA-MB-23150Decrease in viability

2. Anticonvulsant Activity

Compounds related to this compound have shown promise in treating seizure disorders, indicating potential anticonvulsant properties.

3. Antibacterial Properties

The compound has been explored for its antibacterial activity against various pathogens. Preliminary studies suggest it may be effective against Neisseria meningitidis and Haemophilus influenzae, although further research is required to establish potency and mechanisms .

Study on Breast Cancer Cell Lines

A study investigated the effects of several derivatives on breast cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that compounds containing the pyrrolo[3,4-b]pyridin-5-one structure were particularly effective at reducing cell viability, suggesting a strong potential for further development as anticancer agents .

Neurobiology Research

In neurobiology, derivatives of this compound have been linked to neurotransmitter modulation and neural stem cell differentiation, highlighting their relevance in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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